molecular formula C14H11FO4 B6399131 4-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid CAS No. 1261927-86-9

4-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6399131
CAS No.: 1261927-86-9
M. Wt: 262.23 g/mol
InChI Key: GHEPPDKACZDOIF-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzoic acid core

Properties

IUPAC Name

4-(5-fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-6-8(2-4-10(13)14(17)18)11-7-9(15)3-5-12(11)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEPPDKACZDOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689452
Record name 5'-Fluoro-2'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-86-9
Record name 5'-Fluoro-2'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid typically involves several stepsThe specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific conditions such as controlled temperatures and pH levels to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid exerts its effects involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents like paclitaxel .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to interfere with tubulin polymerization makes it a promising candidate for further research and development in cancer therapy .

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